![molecular formula C22H16N4O3 B1244120 Gliocladin C](/img/structure/B1244120.png)
Gliocladin C
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Overview
Description
Gliocladin C is a natural product found in Clonostachys rosea with data available.
Scientific Research Applications
Synthesis and Structural Elucidation
Enantioselective Total Synthesis : Gliocladin C, a fungal-derived marine alkaloid, was synthesized for the first time, revealing its rare trioxopiperazine structure. This synthesis established its absolute configuration, contributing significantly to the understanding of its molecular structure (Overman & Shin, 2007).
One-Pot Synthesis Method : A novel synthesis approach involving a one-pot construction of the 3a-(3-indolyl)pyrroloindoline core of gliocladin C has been developed. This method emphasizes efficiency in synthesizing such complex molecules (Tayu et al., 2017).
Concise and Efficient Synthesis : The first total synthesis of gliocladin B, a close relative of gliocladin C, has been achieved. This synthesis, featuring a Friedel-Crafts-based strategy, provides a streamlined route to these alkaloids, also applicable to gliocladin C (Boyer & Movassaghi, 2012).
Visible-Light Photoredox Catalysis in Synthesis : An innovative synthesis of gliocladin C using visible-light photoredox catalysis has been reported. This method signifies a breakthrough in synthesizing hexahydropyrroloindoline alkaloids, a class to which gliocladin C belongs (Furst, Narayanam, & Stephenson, 2011).
Unique Approach to Synthesis : A unique synthetic approach featuring nucleophilic addition and Friedel-Crafts alkylation was developed for gliocladin C. This method provided a shorter route to these alkaloids, enhancing the efficiency of their synthesis (Hodges, Benjamin, & Martin, 2017).
Biological and Pharmacological Studies
Cytotoxic Properties : Gliocladin C has demonstrated cytotoxic effects against P-388 lymphocytic leukemia cell lines, highlighting its potential in cancer research and treatment. This cytotoxicity is an essential aspect of its biological activity (Furst, Narayanam, & Stephenson, 2011).
Apoptosis-Inducing and Autophagy Effects : Studies on gliocladicillin C, a compound related to gliocladin C, have shown that it induces apoptosis and autophagy in tumor cells. This finding provides insights into the molecular mechanisms behind the anticancer properties of these compounds (Li et al., 2020).
Biotechnological Applications
- Biofuel Production : Fungi from the genus Gliocladium, to which gliocladin C is related, have been investigated for their ability to produce hydrocarbons from cellulose, a process potentially useful in biofuel production (Ahamed & Ahring, 2011).
properties
Molecular Formula |
C22H16N4O3 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(1R,9S)-9-(1H-indol-3-yl)-5-methyl-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-7,10,12,14-tetraene-3,4,6-trione |
InChI |
InChI=1S/C22H16N4O3/c1-25-18(27)17-10-22(14-11-23-15-8-4-2-6-12(14)15)13-7-3-5-9-16(13)24-21(22)26(17)20(29)19(25)28/h2-11,21,23-24H,1H3/t21-,22-/m1/s1 |
InChI Key |
ZGZLUDDEYVIROA-FGZHOGPDSA-N |
Isomeric SMILES |
CN1C(=O)C2=C[C@]3([C@@H](N2C(=O)C1=O)NC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Canonical SMILES |
CN1C(=O)C2=CC3(C(N2C(=O)C1=O)NC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
synonyms |
gliocladin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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